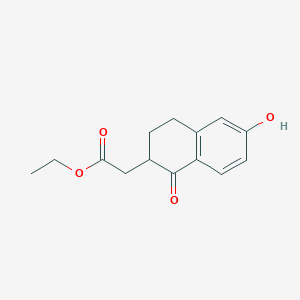![molecular formula C8H10N2O2S B3319036 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 105365-78-4](/img/structure/B3319036.png)
7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one
Vue d'ensemble
Description
7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound, characterized by its unique structural arrangement and potential in various scientific domains. This compound falls under the umbrella of pyrimidinones, which have garnered attention for their diverse biological activities and synthetic utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route involves the reaction of a suitably substituted cyclopentanone derivative with thiourea and a methoxy agent in the presence of a strong base. The reaction conditions generally include moderate to high temperatures and a solvent that facilitates the formation of the desired product.
Industrial Production Methods: In an industrial context, the synthesis can be scaled up by optimizing reaction parameters such as concentration, temperature, and reaction time. Continuous flow synthesis techniques may also be employed to ensure consistency and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thioxo group and the methoxy substituent significantly influences its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can transform the thioxo group to a sulfoxide or sulfone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the thioxo group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group using reagents like sodium hydride and an appropriate nucleophile.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one serves as a building block for the synthesis of more complex molecules
Biology: Biologically, this compound exhibits potential as an enzyme inhibitor due to its ability to interact with specific protein targets. It is under investigation for its role in modulating enzymatic activity in various biological pathways.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Their ability to inhibit certain enzymes makes them candidates for drug development, particularly in treating diseases where enzyme inhibition is a viable strategy.
Industry: Industrial applications include its use in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The compound's mechanism of action is primarily based on its interaction with molecular targets, particularly enzymes. The thioxo group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction disrupts normal enzymatic functions, thereby exerting its biological effects. Pathways involved include those related to enzymatic catalysis and signal transduction.
Comparaison Avec Des Composés Similaires
Uniqueness: Compared to other similar compounds, 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one stands out due to its specific substitution pattern and the presence of both a methoxy and a thioxo group. This combination enhances its reactivity and potential for diverse applications.
Similar Compounds: Compounds such as 2-thioxo-2,3-dihydro-1H-pyrimidin-4-one and 2-methoxy-2,3-dihydro-1H-pyrimidin-4-one share structural similarities but differ in their substitution patterns. These differences result in varied reactivities and applications, emphasizing the unique characteristics of this compound.
That covers the key aspects of the compound. What do you think?
Propriétés
IUPAC Name |
7-methoxy-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-5-3-2-4-6(5)9-8(13)10-7(4)11/h5H,2-3H2,1H3,(H2,9,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWOGZRKAATLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C1NC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



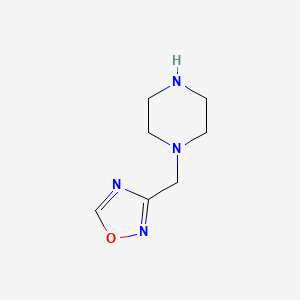
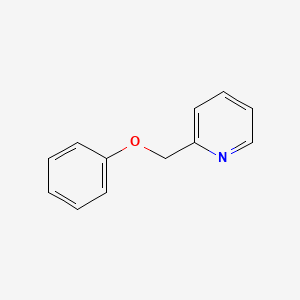
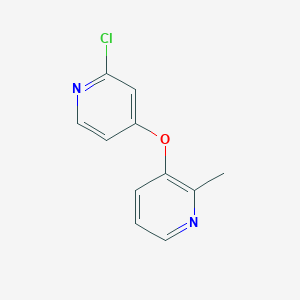
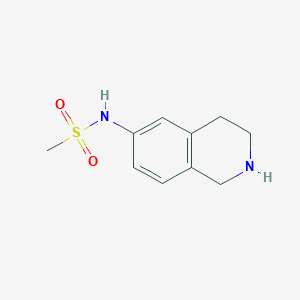

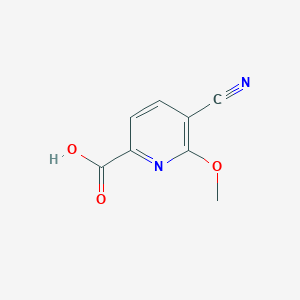
![[Tris(4-methoxyphenyl)methyl]phosphanium iodide](/img/structure/B3319013.png)
![2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3319020.png)

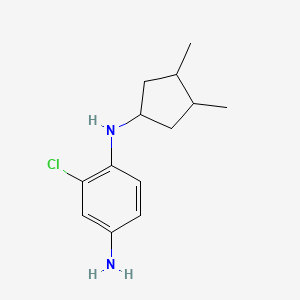

![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)
